molecular formula C12H8BrFO2 B8670602 Methyl 5-bromo-7-fluoro-2-naphthoate

Methyl 5-bromo-7-fluoro-2-naphthoate

Cat. No.: B8670602
M. Wt: 283.09 g/mol
InChI Key: YQLLQVKFKKTUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-7-fluoro-2-naphthoate (CAS 1632077-30-5) is a high-purity synthetic organic compound primarily utilized as a critical building block in medicinal chemistry and the development of Active Pharmaceutical Ingredients (APIs) . This compound serves as a versatile precursor in synthetic organic chemistry for the construction of more complex molecular architectures, particularly in pharmaceutical research and the synthesis of fine chemicals . Its specific molecular structure, featuring both bromo and fluoro substituents on the naphthalene ring, makes it a valuable intermediate for various cross-coupling reactions and further functionalization, which are essential steps in drug discovery programs . The compound is supplied with comprehensive characterization data and is analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and purity greater than 99%, making it suitable for analytical method development, validation, and Quality Control (QC) applications in regulated environments . It is offered in bulk and prepack quantities in accordance with pharmaceutical grade standards (USP, BP, Ph. Eur.) . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not designed, approved, or intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals.

Properties

Molecular Formula

C12H8BrFO2

Molecular Weight

283.09 g/mol

IUPAC Name

methyl 5-bromo-7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H8BrFO2/c1-16-12(15)7-2-3-10-8(4-7)5-9(14)6-11(10)13/h2-6H,1H3

InChI Key

YQLLQVKFKKTUOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents (Positions) Functional Groups Notable Properties
This compound Br (5), F (7), COOCH₃ (2) Ester, halogen Likely moderate polarity
compound Br (7), 4-F-C₆H₄ (2), SOCH₃ (1) Sulfinyl, halogen, aryl Enhanced electronic effects
compound Br (7), SO₂-C₆H₄-F (1), CH₃ (2) Sulfonyl, halogen, methyl High polarity, antitumor activity
compound Br (7), 4-CH₃-C₆H₄ (2), SOCH₃ (1) Sulfinyl, methyl, aryl Steric hindrance effects

Preparation Methods

Bromination and Fluorination of Methyl 2-Naphthoate

A patent (EP0393941) outlines bromination of methyl 2-naphthoate using bromine and iodine in acetic acid. Adapting this for di-halogenation:

  • Bromination :

    • Reagents : Methyl 2-naphthoate, Br₂, I₂, acetic acid

    • Conditions : Reflux at 116°C for 35 minutes

    • Yield : 46–75% for mono-brominated products

  • Fluorination :

    • Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction (via diazonium intermediates).

    • Challenge : Regioselectivity due to bromine’s directing effects.

Sequential Halogenation of Naphthalene Intermediates

A patent synthesis of 8-bromo-2-naphthalenylacetonitrile involved brominating 1-methylnaphthalene, followed by cyanidation. For Methyl 5-bromo-7-fluoro-2-naphthoate, a similar approach could involve:

  • Bromination :

    • Substrate : 7-Fluoro-2-naphthoic acid

    • Conditions : Br₂ in acetic acid with I₂ catalyst

  • Esterification :

    • As described in Section 1.1 or 1.2.

Analytical Validation and Characterization

Critical to synthetic protocols is verifying product identity and purity. Reported methods include:

Elemental Analysis

For methyl 5-bromo-2-naphthoate, elemental analysis matched calculated values (C: 59.75% vs. 59.68% found). Similar precision is expected for the fluoro analog.

Spectroscopic Methods

  • ¹H NMR : Mono-halogenated naphthoates show distinct aromatic signals (e.g., δ 8.58 ppm for bromo-substituted protons).

  • LC-MS : Methyl 5-bromo-2-naphthoate exhibits [M+H]⁺ at m/z 232.91.

Comparative Evaluation of Methods

MethodYieldConditionsAdvantagesLimitations
H₂SO₄-catalyzed≤97%Reflux, 16 hoursHigh yield, simple workupLong reaction time
SOCl₂-mediated≤69%Reflux, 3.25 hoursFaster acyl chloride formationLower yield, moisture sensitivity
Sequential halogenation~50%Multi-stepFlexibility in substituent placementComplex purification, regioselectivity issues

Challenges and Optimization Strategies

  • Regioselectivity : Bromine’s ortho/para-directing effects may complicate fluorination. Using directing groups (e.g., esters) could improve control.

  • Steric Hindrance : Bulkier halogen substituents may slow esterification. Microwave-assisted synthesis could reduce reaction times.

  • Purification : Column chromatography (EA:PE = 1:2) effectively isolates products .

Q & A

Q. What are the standard synthetic protocols for Methyl 5-bromo-7-fluoro-2-naphthoate, and how are yields optimized?

Methodological Answer: A common synthesis involves esterification of the parent carboxylic acid using methanol and sulfuric acid as a catalyst. For example, a protocol adapted from methyl 5-bromo-2-naphthoate synthesis (CAS RN 1013-83-8) achieves 97% yield by dispersing 5-bromo-2-naphthoic acid in methanol, adding concentrated H₂SO₄ under ice-cooling, and refluxing for 2 hours. Post-reaction, the mixture is extracted with dichloromethane (DCM), washed with NaHCO₃, and dried over Na₂SO₄ . To optimize yields, researchers should:

  • Test alternative catalysts (e.g., HCl, p-toluenesulfonic acid).
  • Vary reaction time/temperature (e.g., room temperature vs. reflux).
  • Monitor progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine/fluorine positions) via 1^1H and 13^13C NMR. Compare shifts with analogs like ethyl 7-bromo-3-hydroxy-2-naphthoate (δ 7.8–8.2 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 7-bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan, where crystal packing revealed sulfonyl group orientation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrFO₂: calc. 312.9844).

Q. What safety precautions are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, protocols for structurally similar compounds (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) recommend:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Keep in sealed containers at 0–6°C if stability data is unavailable .

Advanced Research Questions

Q. How can reaction pathways be investigated to resolve contradictions in substituent reactivity?

Methodological Answer: Contradictions in bromine/fluorine reactivity (e.g., preferential substitution sites) can be resolved via:

  • Isotopic Labeling : Track 18^{18}O or 19^{19}F in intermediates.
  • DFT Calculations : Compare activation energies for competing pathways (e.g., bromine migration vs. fluorine retention).
  • Kinetic Studies : Monitor intermediates using stopped-flow NMR, as seen in sulfinylnaphthofuran synthesis .

Q. What strategies are effective for evaluating biological activity discrepancies across analogs?

Methodological Answer: For analogs like Ethyl 7-bromo-3-hydroxy-2-naphthoate (moderate anticancer activity), use:

  • Dose-Response Assays : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases, esterases) with fluorogenic substrates.
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .

Q. How can substituent effects on photophysical properties be systematically analyzed?

Methodological Answer:

  • UV-Vis/FL Spectroscopy : Compare absorption/emission maxima (e.g., bromine’s heavy atom effect vs. fluorine’s electron-withdrawing nature).
  • TD-DFT Modeling : Predict electronic transitions using software like Gaussian.
  • Solvatochromism Studies : Assess polarity-dependent shifts in solvents (e.g., hexane to DMSO) .

Q. What methods validate stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound at pH 1–13 (HCl/NaOH) and 40–80°C for 24–72 hours.
  • HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis to 5-bromo-7-fluoro-2-naphthoic acid).
  • Arrhenius Plotting : Estimate shelf-life at 25°C using accelerated stability data .

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